molecular formula C11H10O3 B098663 3,6-Dimethyl-1-benzofuran-2-carboxylic acid CAS No. 16820-37-4

3,6-Dimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B098663
CAS No.: 16820-37-4
M. Wt: 190.19 g/mol
InChI Key: IXBLVHFNRPEBDO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry .

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit significant anticancer activities , suggesting that they may target cancer cells.

Mode of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

Benzofuran derivatives have been associated with antimicrobial activity, suggesting that they may interfere with bacterial growth and replication pathways .

Result of Action

, benzofuran derivatives have been associated with significant cell growth inhibitory effects in various types of cancer cells. This suggests that these compounds may induce cell cycle arrest or apoptosis, leading to decreased cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and process optimization would apply to scale up the laboratory methods to industrial production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

3,6-Dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-oxo-2-benzofuran-5-carboxylic acid
  • 2,3-Dimethylbenzofuran
  • 5,6-Dimethylbenzofuran

Uniqueness

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLVHFNRPEBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400057
Record name 3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16820-37-4
Record name 3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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